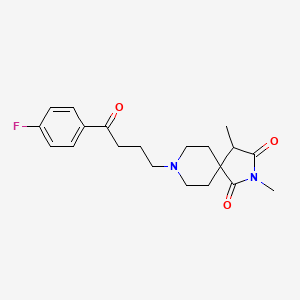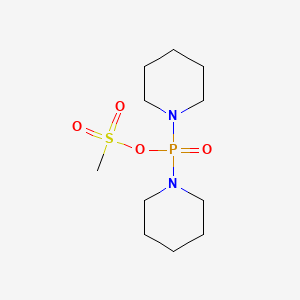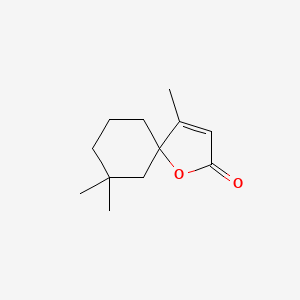
4,7,7-Trimethyl-1-oxaspiro(4.5)dec-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7,7-Trimethyl-1-oxaspiro(4.5)dec-3-en-2-one is a chemical compound known for its unique spirocyclic structure. This compound is characterized by a spiro linkage, where two rings are connected through a single atom, in this case, an oxygen atom. The presence of three methyl groups and a double bond within the structure adds to its chemical complexity and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,7-Trimethyl-1-oxaspiro(4.5)dec-3-en-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a ketone with an epoxide in the presence of a strong acid catalyst. The reaction conditions often require precise temperature control and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
4,7,7-Trimethyl-1-oxaspiro(4.5)dec-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogens, acids, and bases are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions include various spirocyclic derivatives, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4,7,7-Trimethyl-1-oxaspiro(4.5)dec-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,7,7-Trimethyl-1-oxaspiro(4.5)dec-3-en-2-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. The presence of the double bond and methyl groups can influence its reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Oxaspiro(4.5)dec-6-ene, 2,6,10,10-tetramethyl-: This compound shares a similar spirocyclic structure but differs in the position and number of methyl groups.
1-Oxaspiro(4.5)dec-3-en-2-one, 6-isopropyl-9-methyl-: Another spirocyclic compound with different substituents, leading to variations in chemical properties and reactivity.
Uniqueness
4,7,7-Trimethyl-1-oxaspiro(4.5)dec-3-en-2-one is unique due to its specific arrangement of methyl groups and the presence of a double bond, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
22773-09-7 |
|---|---|
Formule moléculaire |
C12H18O2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
4,7,7-trimethyl-1-oxaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C12H18O2/c1-9-7-10(13)14-12(9)6-4-5-11(2,3)8-12/h7H,4-6,8H2,1-3H3 |
Clé InChI |
BIIZRDGLQKAPCR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC12CCCC(C2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


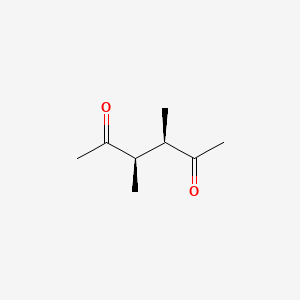
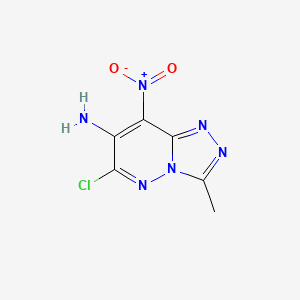

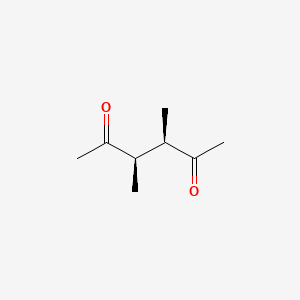
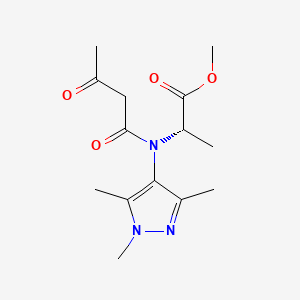
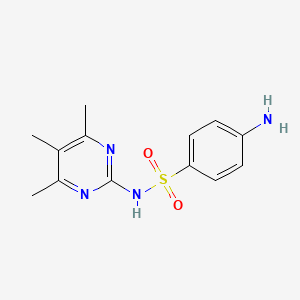
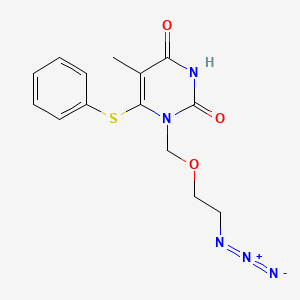


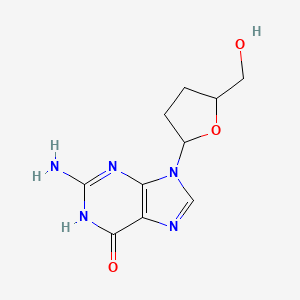
![3-(9-phenylcarbazol-3-yl)-9-[4-(3-phenylphenyl)phenyl]carbazole](/img/structure/B12807296.png)

